molecular formula C26H23ClN2O4 B1614110 5-(2,4-Bis(benzyloxy)-5-chlorophenyl)-N-ethylisoxazole-3-carboxamide CAS No. 747413-05-4

5-(2,4-Bis(benzyloxy)-5-chlorophenyl)-N-ethylisoxazole-3-carboxamide

Cat. No. B1614110
Key on ui cas rn: 747413-05-4
M. Wt: 462.9 g/mol
InChI Key: MYEXHIZUUXNARE-UHFFFAOYSA-N
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Patent
US08383616B2

Procedure details

Ethylamine in MeOH solution (2 M, 80 mmol, 40 ml) was added to a suspension of ethyl 5-(2,4-bis(benzyloxy)-5-chlorophenyl)isoxazole-3-carboxylate (9.51 mmol) in EtOH (50 ml) and the reaction mixture was heated to 80° C. with stirring for 18 h, affording a yellow homogeneous solution, which was allowed to cool to RT. A flocculent colourless solid formed upon cooling to 4° C. After filtration, washing with cold EtOH and drying under vacuo, the desired compound was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
9.51 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:3])[CH3:2].CO.[CH2:6]([O:13][C:14]1[CH:19]=[C:18]([O:20][CH2:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:17]([Cl:28])=[CH:16][C:15]=1[C:29]1[O:33][N:32]=[C:31]([C:34](OCC)=[O:35])[CH:30]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>CCO>[CH2:1]([NH:3][C:34]([C:31]1[CH:30]=[C:29]([C:15]2[CH:16]=[C:17]([Cl:28])[C:18]([O:20][CH2:21][C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)=[CH:19][C:14]=2[O:13][CH2:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[O:33][N:32]=1)=[O:35])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Name
Quantity
9.51 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C(=C1)OCC1=CC=CC=C1)Cl)C1=CC(=NO1)C(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
affording a yellow homogeneous solution, which
TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
CUSTOM
Type
CUSTOM
Details
A flocculent colourless solid formed
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling to 4° C
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
washing with cold EtOH
CUSTOM
Type
CUSTOM
Details
drying under vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)NC(=O)C1=NOC(=C1)C1=C(C=C(C(=C1)Cl)OCC1=CC=CC=C1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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